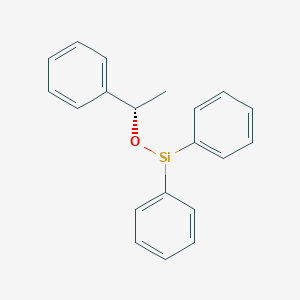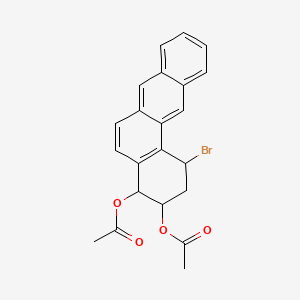![molecular formula C19H26N2 B14430297 N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) CAS No. 83038-25-9](/img/structure/B14430297.png)
N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes two phenylene groups connected by a methylene bridge, each bonded to a methylmethanamine group. This structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) typically involves the reaction of 4,4’-methylenebis(N,N-dimethylaniline) with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is usually purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylmethanamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenylene compounds. These products have various applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and as a reagent in biochemical assays.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar but lacks the methylmethanamine groups.
N,N’-Methylenedi-4,1-phenylene)bis(4-methyl-1-piperazinecarboxamide): This compound has a similar methylene-bridged structure but includes piperazinecarboxamide groups instead of methylmethanamine.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Another structurally related compound used in various industrial applications.
Uniqueness
N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) is unique due to its specific combination of phenylene and methylmethanamine groups. This structure imparts distinct chemical properties, making it valuable in specialized applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
83038-25-9 |
|---|---|
Molekularformel |
C19H26N2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-[4-[[4-[(dimethylamino)methyl]phenyl]methyl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C19H26N2/c1-20(2)14-18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)15-21(3)4/h5-12H,13-15H2,1-4H3 |
InChI-Schlüssel |
GIRRFENKTJRBIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=C(C=C1)CC2=CC=C(C=C2)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


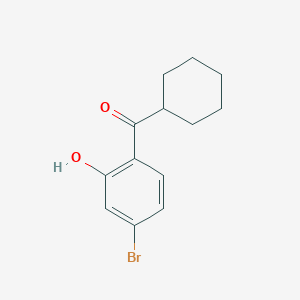
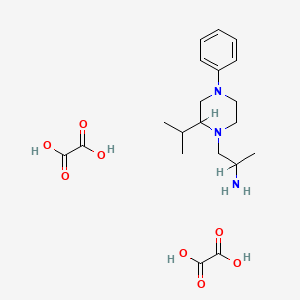
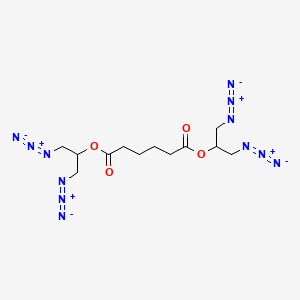
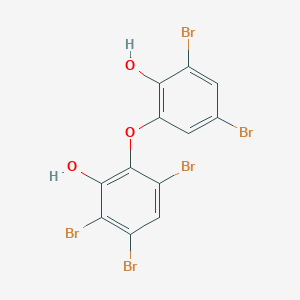
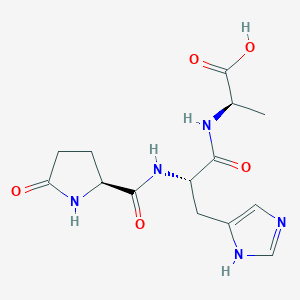
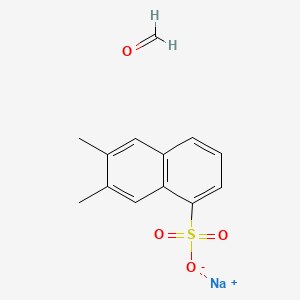
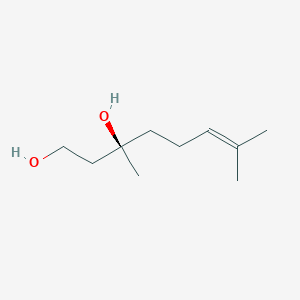
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
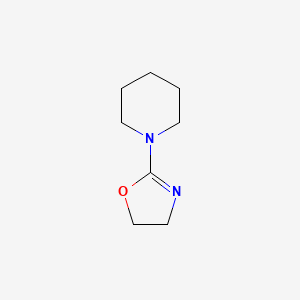
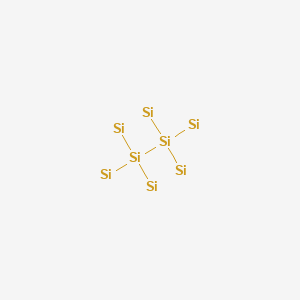
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
